molecular formula C82H119N21O34S3 B14781866 H-DL-Glu-DL-Trp-DL-Gln-DL-xiThr-DL-Asp-DL-Asn-DL-Cys(Acm)-DL-Glu-DL-xiThr-DL-Cys(Acm)-DL-xiThr-DL-Cys(Acm)-DL-Tyr-DL-Glu-DL-xiThr-OH

H-DL-Glu-DL-Trp-DL-Gln-DL-xiThr-DL-Asp-DL-Asn-DL-Cys(Acm)-DL-Glu-DL-xiThr-DL-Cys(Acm)-DL-xiThr-DL-Cys(Acm)-DL-Tyr-DL-Glu-DL-xiThr-OH

Cat. No.: B14781866
M. Wt: 2039.1 g/mol
InChI Key: ZRXXHPDJLAQCPC-UHFFFAOYSA-N
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Description

The compound “H-DL-Glu-DL-Trp-DL-Gln-DL-xiThr-DL-Asp-DL-Asn-DL-Cys(Acm)-DL-Glu-DL-xiThr-DL-Cys(Acm)-DL-xiThr-DL-Cys(Acm)-DL-Tyr-DL-Glu-DL-xiThr-OH” is a synthetic peptide composed of multiple amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide includes amino acids such as glutamic acid, tryptophan, glutamine, threonine, aspartic acid, asparagine, cysteine, and tyrosine, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected.

Industrial Production Methods

In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid side chains can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Coupling Reagents: HATU, DIC, EDC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.

Scientific Research Applications

Peptides like this one have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their roles in cellular processes and signaling pathways.

    Medicine: Investigated for therapeutic potential, including as drugs or drug delivery systems.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, peptides can mimic natural ligands and activate or inhibit signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Glu-DL-Trp-DL-Gln-DL-Thr-DL-Asp-DL-Asn-DL-Cys(Acm)-DL-Glu-DL-Thr-DL-Cys(Acm)-DL-Thr-DL-Cys(Acm)-DL-Tyr-DL-Glu-DL-Thr-OH
  • H-DL-Glu-DL-Trp-DL-Gln-DL-Thr-DL-Asp-DL-Asn-DL-Cys(Acm)-DL-Glu-DL-Thr-DL-Cys(Acm)-DL-Thr-DL-Cys(Acm)-DL-Tyr-DL-Glu-DL-Thr-OH

Uniqueness

The uniqueness of the compound lies in its specific sequence and the presence of modified amino acids like cysteine with acetamidomethyl (Acm) protection. These modifications can influence the peptide’s stability, solubility, and biological activity.

Properties

Molecular Formula

C82H119N21O34S3

Molecular Weight

2039.1 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid

InChI

InChI=1S/C82H119N21O34S3/c1-35(104)64(100-69(123)48(17-20-58(84)112)90-73(127)52(93-68(122)46(83)16-21-60(114)115)25-43-28-86-47-11-9-8-10-45(43)47)79(133)96-54(27-63(120)121)75(129)95-53(26-59(85)113)74(128)97-55(29-138-32-87-39(5)108)76(130)92-49(18-22-61(116)117)70(124)101-65(36(2)105)80(134)99-57(31-140-34-89-41(7)110)78(132)102-66(37(3)106)81(135)98-56(30-139-33-88-40(6)109)77(131)94-51(24-42-12-14-44(111)15-13-42)72(126)91-50(19-23-62(118)119)71(125)103-67(38(4)107)82(136)137/h8-15,28,35-38,46,48-57,64-67,86,104-107,111H,16-27,29-34,83H2,1-7H3,(H2,84,112)(H2,85,113)(H,87,108)(H,88,109)(H,89,110)(H,90,127)(H,91,126)(H,92,130)(H,93,122)(H,94,131)(H,95,129)(H,96,133)(H,97,128)(H,98,135)(H,99,134)(H,100,123)(H,101,124)(H,102,132)(H,103,125)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,136,137)

InChI Key

ZRXXHPDJLAQCPC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CSCNC(=O)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)N)O

Origin of Product

United States

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